Lotilaner is a synthetic molecule classified as an isoxazoline, a new chemical class of insecticides and parasiticides. [] It is used in veterinary medicine and, more recently, in ophthalmology. Lotilaner acts as a potent ectoparasiticide, targeting a range of arthropods including ticks, fleas, mites, and lice. [, , , , , , ]
Lotilaner is a novel isoxazoline compound primarily used as an ectoparasiticide in veterinary medicine. It is recognized for its efficacy against various ectoparasites, including fleas and ticks, particularly in dogs and cats. Lotilaner functions by targeting specific ion channels in invertebrates, leading to paralysis and death of the parasites. This compound is marketed under the brand name Credelio and has gained significant attention due to its safety profile and effectiveness.
Lotilaner was developed by Elanco Animal Health, which specializes in animal health products. The compound's synthesis and properties have been detailed in various patents and scientific literature, highlighting its significance in veterinary pharmacology.
Lotilaner is classified as an isoxazoline, a class of compounds known for their insecticidal properties. Specifically, it acts as a non-competitive antagonist of gamma-aminobutyric acid-gated chloride channels (GABACls) in invertebrates, disrupting their nervous system function.
The synthesis of lotilaner involves several chemical reactions that create the final product from simpler precursors. Key steps include:
Technical details indicate that using N,N-dimethylformamide as a solvent under controlled pH conditions facilitates effective reactions with high yields (up to 93.3% for the final product) .
Lotilaner has a complex molecular structure characterized by the following formula:
The structure includes multiple functional groups such as halogens and a thiophene ring, contributing to its pharmacological properties .
The detailed structural analysis shows that lotilaner's configuration is vital for its interaction with GABACls, influencing its efficacy as an ectoparasiticide.
Lotilaner undergoes several key reactions during its synthesis:
These reactions are carefully controlled to maximize yield and purity while minimizing impurities.
Lotilaner exerts its effects by acting as a non-competitive antagonist at GABACls in ectoparasites. This mechanism leads to:
Studies utilizing Xenopus oocytes have demonstrated lotilaner's potency compared to other established insecticides .
Relevant data indicate that lotilaner's formulation allows for effective delivery in veterinary applications without significant side effects .
Lotilaner is primarily used in veterinary medicine as an ectoparasiticide:
Research continues to explore additional applications within veterinary pharmacology, including potential uses against other parasitic infections .
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: